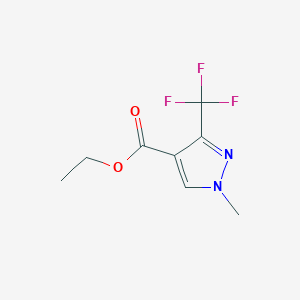

Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-13(2)12-6(5)8(9,10)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEXDJGNURSJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382380 | |

| Record name | Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111493-74-4 | |

| Record name | 1-Methyl-3-trifluoromethylpyrazole-4-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111493-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-(trifluoromethyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS Number: 111493-74-4

This technical guide provides a comprehensive overview of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, a proven synthetic route with an experimental protocol, and its potential biological applications, particularly its fungicidal activity.

Chemical Identity and Properties

This compound is a substituted pyrazole ester. The presence of the trifluoromethyl group significantly influences its chemical properties and biological activity.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 111493-74-4 | [1] |

| Molecular Formula | C₈H₉F₃N₂O₂ | [1] |

| Molecular Weight | 222.16 g/mol | [1] |

| Melting Point | 60-61 °C | [2][3] |

| Boiling Point | 267.4 °C (Predicted) | [2] |

| Density | 1.35 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.469 | [2] |

| Flash Point | 115.5 °C | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference(s) |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.92 (s, 1H), 4.27 (q, 2H), 3.95 (s, 3H), 1.33 (t, 3H) | [4] |

| ¹³C-NMR | Data not available in the searched literature. | |

| Infrared (IR) | Data not available in the searched literature. | |

| Mass Spectrometry (MS) | Data not available in the searched literature. |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the N-methylation of its precursor, Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Synthetic Pathway

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures[4].

Materials:

-

Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate (2.0 g, 9.61 mmol)

-

N,N-dimethylformamide (DMF, 20 mL)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 0.58 g, 14.42 mmol)

-

Iodomethane (0.90 mL, 14.42 mmol)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate in DMF in a reaction vessel and cool the solution to 0 °C.

-

Slowly add sodium hydride to the solution at 0 °C and stir the reaction mixture for 20 minutes.

-

Add iodomethane to the mixture.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.

-

After the reaction is complete, partition the mixture between ethyl acetate (100 mL) and water (50 mL).

-

Separate the organic layer and wash it sequentially with water (5 x 50 mL) and saturated aqueous sodium chloride solution (50 mL).

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate the solution.

-

Purify the crude product by silica gel column chromatography using a 90:10 hexane/ethyl acetate eluent to yield the final product (1.74 g, 81.7% yield)[4].

Biological Activity and Applications

Pyrazole derivatives are known for a wide range of biological activities, and are used in both medicine and agriculture. This compound has been identified as a potential fungicidal agent.

Fungicidal Activity

Research has indicated that this compound exhibits inhibitory effects against the pathogenic fungus Botryosphaeria dothidea, which is known to cause fruit rot in olives. The compound showed a significant inhibitory effect on the mycelial growth of the fungus in laboratory settings when compared to a control group.

Experimental Protocol: In Vitro Fungicidal Assay

The following is a general protocol based on the reported study for assessing fungicidal activity.

Materials:

-

This compound

-

Pathogenic fungus (Botryosphaeria dothidea)

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes

-

Solvent for dissolving the compound (e.g., DMSO)

-

Commercial fungicide (for comparison)

Procedure:

-

Prepare stock solutions of the test compound at various concentrations (e.g., ranging from 0.0075% to 0.12%).

-

Incorporate the different concentrations of the compound into the PDA medium.

-

Pour the amended PDA into sterile petri dishes.

-

Inoculate the center of each petri dish with a mycelial plug of the fungus.

-

Incubate the plates at an appropriate temperature for the fungus to grow.

-

Measure the mycelial growth diameter at regular intervals and compare it with the growth in control plates (PDA with solvent only) and plates with a commercial fungicide.

-

Calculate the percentage of inhibition for each concentration.

Signaling Pathways and Mechanism of Action

While a specific signaling pathway for this compound has not been elucidated in the available literature, many pyrazole-based fungicides containing a carboxamide group function by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain. This inhibition disrupts the fungus's energy production, leading to its death. It is plausible that this compound or its derivatives could act through a similar mechanism. However, further research is required to confirm the precise mechanism of action.

Conclusion

This compound is a valuable chemical intermediate with demonstrated fungicidal properties. This guide has provided key data on its synthesis, properties, and a protocol for evaluating its biological activity. Further investigation into its full spectroscopic characterization, mechanism of action, and potential applications in drug discovery and agrochemicals is warranted.

References

Technical Guide: Physical Properties of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with methyl, trifluoromethyl, and ethyl carboxylate groups. Its CAS Registry Number is 111493-74-4. This molecule serves as a crucial intermediate and building block in the synthesis of various agrochemicals and pharmaceutical compounds. The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of the final products. Understanding its physical properties is fundamental for its application in chemical synthesis, process development, and formulation.

Core Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for designing reaction conditions, purification procedures, and for storage and handling.

| Property | Value |

| Molecular Formula | C₈H₉F₃N₂O₂ |

| Molar Mass | 222.16 g/mol |

| Melting Point | 60-61°C |

| Boiling Point | 267.4°C (Predicted) |

| Density | 1.35 g/cm³ (Predicted) |

| Flash Point | 115.5°C |

| Vapor Pressure | 0.00816 mmHg at 25°C |

| Refractive Index | 1.469 |

| Appearance | Solid |

| Solubility | Soluble in a variety of organic solvents. |

| pKa | -2.85 (Predicted) |

| Polar Surface Area (PSA) | 44.12 Ų |

| XLogP3 | 1.6156 |

Experimental Protocols

The determination of physical properties follows standardized laboratory procedures. While specific experimental reports for each property of this compound are not detailed in publicly available literature, the synthesis protocol provides insight into its handling and purification, which are directly related to its physical characteristics.

Synthesis of this compound

A common method for the preparation of this compound involves the N-methylation of its precursor, Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate.

Materials:

-

Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate (2.0 g, 9.61 mmol)

-

N,N-dimethylformamide (DMF, 20 mL)

-

Sodium hydride (NaH, 0.58 g, 14.42 mmol, 60% dispersion in mineral oil)

-

Iodomethane (0.90 mL, 14.42 mmol)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate is dissolved in N,N-dimethylformamide in a reaction vessel, and the solution is cooled to 0°C using an ice bath.

-

Sodium hydride (60% dispersion in mineral oil) is added slowly to the cooled solution. The reaction mixture is stirred for 20 minutes at 0°C.

-

Iodomethane is subsequently added to the mixture.

-

The reaction is allowed to warm gradually to room temperature and is stirred for 18 hours.

-

Upon completion, the reaction mixture is partitioned between ethyl acetate and water.

-

The organic layer is separated and washed sequentially with water (five times) and then with a saturated aqueous sodium chloride solution.

-

The isolated organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure (concentrated).

-

The resulting crude product is purified by silica gel column chromatography, using a 90:10 hexane/ethyl acetate mixture as the eluent, to yield the final product.

Workflow and Process Visualization

The synthesis protocol described above can be visualized as a sequential workflow. This diagram illustrates the key steps from starting materials to the purified final product.

Caption: Synthesis workflow for this compound.

Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate molecular weight

An In-depth Technical Guide on Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. This document details its physicochemical properties, a validated synthesis protocol, and its potential applications in the field of drug discovery.

Core Molecular and Physical Properties

This compound is a pyrazole derivative with a trifluoromethyl group, a feature often associated with enhanced metabolic stability and binding affinity in drug candidates. Its key quantitative data are summarized below for ease of reference.

| Property | Value |

| Molecular Weight | 222.16 g/mol [1][2] |

| Molecular Formula | C₈H₉F₃N₂O₂[1][3] |

| CAS Number | 111493-74-4[1][3] |

| Melting Point | 60-61°C |

| Boiling Point | 267.4 ± 40.0 °C (Predicted) |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) |

| Appearance | Solid |

| pKa | -2.85 ± 0.10 (Predicted) |

| Refractive Index | 1.469 |

| Vapor Pressure | 0.00816 mmHg at 25°C |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the N-methylation of its precursor, Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The detailed experimental procedure is outlined below.[4]

Materials and Reagents:

-

Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate

-

N,N-Dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate (2.0 g, 9.61 mmol) in N,N-dimethylformamide (20 mL) in a suitable reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium hydride (0.58 g, 14.42 mmol, 60% dispersion in mineral oil) to the solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 20 minutes.

-

Add iodomethane (0.90 mL, 14.42 mmol) to the reaction mixture.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.

-

Upon completion, partition the mixture between ethyl acetate (100 mL) and water (50 mL).

-

Separate the organic layer and wash it sequentially with water (5 x 50 mL) and saturated aqueous sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (90:10) as the eluent.

-

The final product, Ethyl 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylate, is obtained as a solid (1.74 g, 81.7% yield).[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the N-methylation synthesis of the target compound.

Relevance in Drug Development and Research

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. The inclusion of a trifluoromethyl group in such structures can enhance their pharmacological properties.

This particular compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules. Pyrazole-containing structures are being actively investigated for various therapeutic applications, including:

-

Anti-inflammatory Agents: Trifluoromethyl-pyrazole-carboxamides have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Anticancer Therapeutics: Various pyrazole derivatives have shown promising results as anticancer agents, targeting enzymes like cyclin-dependent kinases (CDKs) or exhibiting cytotoxic effects against cancer cell lines.[6]

-

Agrochemicals: The pyrazole carboxamide structure is a key component in a class of fungicides that act as succinate dehydrogenase inhibitors.[7]

The title compound is a key building block for creating libraries of novel pyrazole derivatives to explore these and other potential therapeutic applications. Its structural features make it an attractive starting point for the development of new chemical entities in drug discovery programs.

References

- 1. scbt.com [scbt.com]

- 2. ethyl 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate - CAS:111493-74-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. ethyl 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate 95% | CAS: 111493-74-4 | AChemBlock [achemblock.com]

- 4. This compound | 111493-74-4 [chemicalbook.com]

- 5. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Synthesis and ¹H NMR Analysis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and ¹H NMR characterization of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key intermediate in various chemical syntheses.[1] The document outlines a detailed experimental protocol for its preparation and presents a clear, tabulated summary of its proton nuclear magnetic resonance (¹H NMR) spectral data for easy reference and comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) and the multiplicities are denoted as s (singlet) and q (quartet), and t (triplet).

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.92 ppm | s | 1H | Pyrazole C5-H |

| 4.27 ppm | q | 2H | Ethyl ester -CH₂- |

| 3.95 ppm | s | 3H | N-methyl -CH₃ |

| 1.33 ppm | t | 3H | Ethyl ester -CH₃ |

Table 1: Summary of ¹H NMR data for this compound.[2]

Experimental Protocol: Synthesis

The following protocol details the synthesis of this compound from Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate.[2]

Materials:

-

Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate (2.0 g, 9.61 mmol)

-

N,N-dimethylformamide (DMF, 20 mL)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 0.58 g, 14.42 mmol)

-

Iodomethane (0.90 mL, 14.42 mmol)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography (eluent: 90:10 hexane/ethyl acetate)

Procedure:

-

Dissolve Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate in N,N-dimethylformamide and cool the solution to 0 °C.[2]

-

Slowly add sodium hydride to the solution at 0 °C and stir the reaction mixture for 20 minutes.[2]

-

Add iodomethane to the reaction mixture.[2]

-

Allow the reaction mixture to gradually warm to room temperature over 18 hours.[2]

-

Upon completion, partition the mixture between ethyl acetate and water.[2]

-

Separate the organic layer and wash it sequentially with water and saturated aqueous sodium chloride solution.[2]

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate the solution.[2]

-

Purify the crude product by silica gel column chromatography using a 90:10 hexane/ethyl acetate eluent to yield the final product.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Spectroscopic Profile of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the methodologies for its synthesis and spectroscopic analysis, presenting key data in a structured format to facilitate research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.92 | s | 1H | Pyrazole H-5 |

| 4.27 | q | 2H | -OCH₂CH₃ |

| 3.95 | s | 3H | N-CH₃ |

| 1.33 | t | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the methylation of Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Materials:

-

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

N,N-dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Iodomethane (CH₃I)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in DMF and cool the solution to 0 °C.

-

Slowly add sodium hydride to the solution at 0 °C and stir the reaction mixture for 20 minutes.

-

Add iodomethane and allow the reaction mixture to gradually warm to room temperature over 18 hours.

-

After the reaction is complete, partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and saturated aqueous sodium chloride solution.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate the solution.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent to afford the final product.[1]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The procedure is similar to ¹H NMR, with a wider spectral width. Due to the lower natural abundance of ¹³C, a greater number of scans are typically required.

-

¹⁹F NMR: This technique is crucial for fluorinated compounds. A fluorine-observe probe is used, and chemical shifts are referenced to an external standard, commonly CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

References

An In-depth Technical Guide on Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its Structural Analogue

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure data presented in this document pertains to Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a close structural analogue of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This is due to the current unavailability of published crystallographic data for the methylated compound.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and versatile chemical properties. The presence of a trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates. This guide provides a summary of the available data on this compound and its structural analogue, with a focus on its synthesis and potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 111493-74-4 | [1][2][3][4] |

| Molecular Formula | C₈H₉F₃N₂O₂ | [2][3][4] |

| Molecular Weight | 222.16 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

Crystal Structure of a Close Analogue: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

The crystal structure of Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (C₇H₇F₃N₂O₂) has been determined and provides valuable insight into the molecular geometry and packing of this class of compounds.[5]

Crystallographic Data

The crystallographic data for Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is summarized in the following table.[5]

| Parameter | Value |

| Chemical Formula | C₇H₇F₃N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/m (No. 11) |

| a (Å) | 6.8088(8) |

| b (Å) | 6.7699(9) |

| c (Å) | 9.9351(12) |

| β (°) | 105.416(3) |

| Volume (ų) | 441.48(9) |

| Z | 2 |

| Temperature (K) | 200(2) |

| R_gt(F) | 0.0398 |

| wR_ref(F²) | 0.1192 |

Experimental Protocols

Synthesis of this compound[1]

A detailed experimental protocol for the synthesis of the title compound is provided below.

Materials:

-

Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate

-

N,N-dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate (2.0 g, 9.61 mmol) in N,N-dimethylformamide (20 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (0.58 g, 14.42 mmol, 60% dispersion in mineral oil) to the solution at 0 °C.

-

Stir the reaction mixture for 20 minutes at 0 °C.

-

Add iodomethane (0.90 mL, 14.42 mmol) to the reaction mixture.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.

-

Upon completion, partition the mixture between ethyl acetate (100 mL) and water (50 mL).

-

Separate the organic layer and wash it sequentially with water (5 x 50 mL) and saturated aqueous sodium chloride solution (50 mL).

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (90:10) eluent system.

-

The final product, ethyl 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylate, is obtained as a solid (1.74 g, 81.7% yield).[1]

Characterization:

-

¹H-NMR (400 MHz, CDCl₃) δ 7.92 (s, 1H), 4.27 (q, 2H), 3.95 (s, 3H), 1.33 (t, 3H).[1]

Visualizations

Synthesis Workflow

Caption: Synthetic route for this compound.

Potential Biological Activity: COX Inhibition Pathway

Trifluoromethyl-pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[6]

Caption: Generalized pathway of COX inhibition by trifluoromethyl-pyrazole derivatives.

Biological Significance and Applications

Derivatives of pyrazole containing a trifluoromethyl group are recognized for a broad spectrum of biological activities. These compounds have been explored as:

-

Antimicrobial agents: Showing potency against drug-resistant bacteria.[7][8]

-

Insecticides: Acting against various pests.[9]

-

Anti-inflammatory agents: Through the inhibition of COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[6]

-

Fungicides: Exhibiting inhibitory effects on pathogenic fungi.[10]

The specific biological activity of this compound is not extensively documented in the public domain. However, based on the activities of related compounds, it represents a scaffold of high interest for the development of new therapeutic agents and agrochemicals. Further research is warranted to fully elucidate its pharmacological profile.

References

- 1. This compound | 111493-74-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. ethyl 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate - CAS:111493-74-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. ethyl 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate 95% | CAS: 111493-74-4 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Biological activity of trifluoromethylpyrazole derivatives

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research.[1][2][3][4] Its derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and pesticidal properties.[3][5][6] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern drug design.[7] This is due to the unique properties it imparts, such as high lipophilicity, metabolic stability, and strong electron-withdrawing effects, which can significantly enhance a compound's biological activity, bioavailability, and target-binding affinity.[7][8] This guide provides a comprehensive overview of the diverse biological activities of trifluoromethylpyrazole derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Anticancer Activity

Trifluoromethylpyrazole derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.[5][9]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of trifluoromethylpyrazole derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division.[10] For instance, combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization.[10] By incorporating a trifluoromethylpyrazole motif as a bioisostere for the cis-double bond in CA-4, researchers have developed hybrid analogues with enhanced stability and potent antiproliferative activity.[10][11] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (cell death).[10][11][12]

Caption: Mechanism of tubulin polymerization inhibition by trifluoromethylpyrazole analogues.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | Activity | Reference |

| Compound 23 (C-23) | MCF-7 (Breast) | Potent Antiproliferative Agent | [10][11] |

| Compound 23 (C-23) | HeLa (Cervical) | Pronounced Cytotoxicity | [11] |

| Compound 23 (C-23) | B16F10 (Melanoma) | Pronounced Cytotoxicity | [11] |

| Compound 23 (C-23) | EMT6/AR1 (Resistant Breast) | Pronounced Cytotoxicity | [11] |

| Compound 37 | MCF-7 (Breast) | IC50 = 5.21 µM | [5] |

| Compound 43 | MCF-7 (Breast) | IC50 = 0.25 µM | [5] |

| Compound 3a | CaCo-2, MCF-7, Hep3B, HepG2 | IC50 = 43.01–58.04 µM | [13][14] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a common method for screening the antiproliferative activity of chemical compounds.[10]

-

Cell Plating: Seed cancer cells (e.g., MCF-7) into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the trifluoromethylpyrazole derivatives to the wells. Include a negative control (vehicle) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using dose-response curve analysis.

Fungicidal Activity

Trifluoromethylpyrazole derivatives are extensively used in agriculture to control plant pathogenic fungi.[15][16] They form the core of several commercial succinate dehydrogenase inhibitor (SDHI) fungicides.[17]

Mechanism of Action

Many fungicidal pyrazoles, particularly pyrazole carboxamides, function by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[17] This inhibition blocks cellular respiration, depriving the fungal cells of ATP (energy), which ultimately leads to their death. Other derivatives have been shown to disrupt the permeability of the fungal cell membrane, causing leakage of cellular contents and mycelial deformities.[15][18]

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamide fungicides.

Quantitative Data: In Vitro Antifungal Activity

The efficacy of fungicidal compounds is often expressed as the half-maximal effective concentration (EC50), which is the concentration that inhibits 50% of fungal growth.

| Compound | Fungal Pathogen | Activity (EC50 in µg/mL) | Reference |

| Compound 6i | Botrytis cinerea | 6.05 | [15] |

| Pyrimethanil (Control) | Botrytis cinerea | 15.91 | [15] |

| Compound 1v | Fusarium graminearum | 0.0530 µM | [16] |

| Pyraclostrobin (Control) | Fusarium graminearum | Comparable to 1v | [16] |

| Compound 1af | Fusarium graminearum | 12.50 | [19] |

| Compound 1z | Fusarium oxysporum | 16.65 | [19] |

Experimental Protocol: Mycelium Growth Rate Method

This protocol is a standard in vitro assay to determine the antifungal activity of compounds against phytopathogenic fungi.[16][19]

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

-

Compound Incorporation: While the medium is still molten (around 50-60°C), add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes. A solvent control plate should also be prepared.

-

Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the solidified PDA plates.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark for a period sufficient for the fungus in the control plate to nearly cover the plate.

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions for both treatment and control plates.

-

Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average colony diameter of the control and T is the average colony diameter of the treated plate. Determine the EC50 value from the dose-response data.

Insecticidal and Molluscicidal Activity

The phenylpyrazole class, which includes the prominent trifluoromethyl-containing insecticide Fipronil, is a cornerstone of modern pest control.[20][21]

Mechanism of Action: GABA Receptor Antagonism

These compounds act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[20][21][22] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By binding to the GABA-gated chloride channel, trifluoromethylpyrazole insecticides block the influx of chloride ions into the neuron.[20] This prevents hyperpolarization of the neuronal membrane, leading to hyperexcitation of the central nervous system, followed by paralysis and death of the insect.[20]

Caption: Blockade of GABA-gated chloride channels by trifluoromethylpyrazole insecticides.

Quantitative Data: Lethal Concentration (LC50)

The toxicity of insecticides is measured by the lethal concentration (LC50) required to kill 50% of the test population.

| Compound | Pest | Activity (LC50 in µg/mL) | Reference |

| Compound 11 | M. cartusiana (Snail) | High Mortality Rate | [20] |

| Compound 16 | M. cartusiana (Snail) | High Mortality Rate | [20] |

| Compound 18 | M. cartusiana (Snail) | High Mortality Rate | [20] |

| Compound 3f | Termites | 0.001 | [21] |

| Compound 3d | Termites | 0.006 | [21] |

| Fipronil (Control) | Termites | 0.038 | [21] |

| Compound 6h | Locusts | 47.68 | [21] |

| Fipronil (Control) | Locusts | 63.09 | [21] |

Herbicidal Activity

Derivatives of trifluoromethylpyrazole have also been developed as effective herbicides for weed control in agriculture.[23][24][25]

Mechanism of Action: HPPD Inhibition

A key target for pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[25] This enzyme is critical in the biochemical pathway for plastoquinone and α-tocopherol synthesis in plants. Inhibition of HPPD leads to a depletion of these essential molecules, which causes a "bleaching" effect in new plant tissues due to the indirect inhibition of carotenoid biosynthesis. Carotenoids are necessary to protect chlorophyll from photo-oxidation; without them, the plant cannot perform photosynthesis and dies.[25]

Quantitative Data: Herbicidal Efficacy

| Compound | Target | Activity | Reference |

| Compound 11a | Dicot & Monocot Weeds | Good pre-emergence effects at 150 g a.i. ha⁻¹ | [23][24] |

| Compound Z9 | Arabidopsis thaliana HPPD | IC50 = 0.05 µM | [25] |

| Topramezone (Control) | Arabidopsis thaliana HPPD | IC50 = 1.33 µM | [25] |

| Mesotrione (Control) | Arabidopsis thaliana HPPD | IC50 = 1.76 µM | [25] |

| Compound Z21 | Echinochloa crusgalli (post-emergence) | Excellent activity at 150 g ai/ha | [25] |

Anti-inflammatory Activity

The pyrazole scaffold is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib. Trifluoromethyl-containing analogues have been explored as potent and selective inhibitors of cyclooxygenase (COX) enzymes.[13][14][26]

Mechanism of Action: COX-2 Inhibition

NSAIDs exert their effects by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[13][14] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[13][27] Trifluoromethylpyrazole derivatives have been designed to achieve this selectivity.[13][14]

Quantitative Data: COX Enzyme Inhibition

| Compound | Target Enzyme | Activity (IC50 in µM) | COX-2 Selectivity Ratio | Reference |

| Compound 3b | COX-1 | 0.46 | - | [13][14] |

| Compound 3b | COX-2 | 3.82 | - | [13][14] |

| Compound 3g | COX-2 | 2.65 | 1.68 | [13][14] |

| Compound 3d | COX-2 | 4.92 | 1.14 | [13][14] |

| Ketoprofen (Control) | COX-2 | 0.164 | 0.21 | [13][14] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[14]

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Pre-incubation: Add the enzyme (either COX-1 or COX-2) and the test compound at various concentrations to the buffer. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: After a set incubation time (e.g., 2 minutes), stop the reaction by adding a solution of HCl.

-

Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial Prostaglandin E2 EIA Kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

Trifluoromethylpyrazole derivatives represent a remarkably versatile and potent class of biologically active compounds. The strategic incorporation of the trifluoromethyl group onto the pyrazole scaffold has led to the development of highly effective agents for use in medicine and agriculture. Their diverse mechanisms of action, from disrupting microtubule dynamics and inhibiting mitochondrial respiration to blocking critical neurotransmitter receptors, highlight the broad potential of this chemical class. Continued research into the synthesis and biological evaluation of novel trifluoromethylpyrazole derivatives holds significant promise for addressing ongoing challenges in oncology, infectious disease, and sustainable crop protection.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

The Pivotal Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profile of drug candidates. This in-depth technical guide explores the multifaceted role of the CF₃ group, detailing its impact on key drug-like properties, providing experimental protocols for their evaluation, and visualizing its influence on biological pathways and experimental workflows.

The Physicochemical Impact of the Trifluoromethyl Group

The unique electronic properties of the trifluoromethyl group, a strong electron-withdrawing moiety, profoundly influence a molecule's physicochemical characteristics. These alterations can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity.

Metabolic Stability

One of the most significant advantages of introducing a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[1][2] This inherent strength makes the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[3] By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, medicinal chemists can effectively block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[3][4]

Table 1: Comparative Metabolic Stability of Drug Analogues

| Compound Pair | Structure | In Vitro Half-life (t½) | Reference Compound | Structure | In Vitro Half-life (t½) |

| Celecoxib Analogue | (Structure with -CH₃) | Shorter | Celecoxib | (Structure with -CF₃) | Longer |

| Fluoxetine Analogue | (Structure with -CH₃) | Shorter | Fluoxetine | (Structure with -CF₃) | Longer |

| Atorvastatin Analogue | (Structure with -H) | Shorter | Trifluoromethylated Atorvastatin | (Structure with -CF₃) | Longer |

Note: The structures are simplified for illustrative purposes. The data presented are qualitative comparisons based on established principles.

Lipophilicity (LogP)

The trifluoromethyl group is highly lipophilic and its introduction into a molecule generally increases the octanol-water partition coefficient (LogP).[5] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[4][6] However, the effect on lipophilicity can be context-dependent.[5]

Table 2: Comparative LogP Values of Aromatic Compounds

| Parent Compound | LogP | Trifluoromethylated Analogue | LogP | ΔLogP (CF₃ vs. H) |

| Benzene | 2.13 | Trifluoromethylbenzene | 2.86 | +0.73 |

| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.01 | +1.11 |

| Phenol | 1.46 | 3-(Trifluoromethyl)phenol | 2.53 | +1.07 |

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the CF₃ group significantly influences the acidity or basicity of nearby functional groups. For instance, the presence of a CF₃ group on an aromatic ring will decrease the pKa of a nearby acidic proton, making the compound more acidic. Conversely, it will decrease the pKa of the conjugate acid of a basic nitrogen, making the amine less basic. This modulation of pKa can be crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.

Table 3: Comparative pKa Values of Substituted Anilines and Phenols

| Compound | pKa | Trifluoromethyl-Substituted Analogue | pKa |

| Aniline | 4.60 | 4-(Trifluoromethyl)aniline | 3.50 |

| Phenol | 9.95 | 4-(Trifluoromethyl)phenol | 8.70 |

| Benzoic Acid | 4.20 | 4-(Trifluoromethyl)benzoic acid | 3.70 |

Impact on Biological Activity

The introduction of a trifluoromethyl group can significantly enhance the biological activity of a drug candidate through various mechanisms, including improved binding affinity and altered target selectivity.

Binding Affinity and IC50 Values

The CF₃ group can participate in favorable interactions within a protein's binding pocket, such as hydrophobic interactions and dipole-dipole interactions. Its ability to act as a bioisostere for other groups, like a methyl or chloro group, allows for steric and electronic fine-tuning of a ligand to optimize its fit and affinity for the target. This often translates to lower half-maximal inhibitory concentrations (IC₅₀).

Table 4: Comparative IC₅₀ Values of Kinase Inhibitors

| Inhibitor Analogue | Target Kinase | IC₅₀ (nM) | Trifluoromethylated Analogue | Target Kinase | IC₅₀ (nM) |

| Pyrazolo[1,5-a]pyrimidine (R=H) | Pim1 | >10000 | Pyrazolo[1,5-a]pyrimidine (R=CF₃) | Pim1 | 340 |

| Anilino-quinazoline (R=CH₃) | EGFR | 50 | Gefitinib (R=F, with other groups) | EGFR | 2-37 |

| Pyridinyl-imidazole (R=H) | p38 MAP kinase | 250 | SB 203580 (with F-phenyl) | p38 MAP kinase | 50-100 |

Note: The data presented are illustrative examples from various sources and may not represent a direct head-to-head comparison under identical assay conditions.

Experimental Protocols

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized drug)

-

Pooled liver microsomes (human, rat, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold stop solution (e.g., acetonitrile containing an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Preparation:

-

Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO), and then dilute to the final concentration in phosphate buffer.

-

Prepare the liver microsome suspension in phosphate buffer.

-

Prepare the NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome suspension.

-

Add the test compound or positive control to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Sampling and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding ice-cold stop solution.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Determination of LogP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

-

Preparation:

-

Prepare a stock solution of the test compound in either n-octanol or water.

-

-

Partitioning:

-

In a glass vial, add a known volume of n-octanol and a known volume of water (or buffer).

-

Add a small aliquot of the test compound stock solution.

-

Securely cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the test compound in each phase using a suitable analytical method.

-

-

Calculation:

-

LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

Visualizing the Impact of the Trifluoromethyl Group

Signaling Pathway: Celecoxib and the COX-2 Pathway

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a trifluoromethyl group. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate pain and inflammation.[1][7][8][9][10]

References

- 1. Celecoxib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. pharmacyfreak.com [pharmacyfreak.com]

- 10. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Synthesis of Pyrazole-4-carboxylates

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Among these, pyrazole-4-carboxylates are particularly valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] This technical guide provides a comprehensive overview of the core synthetic strategies for obtaining pyrazole-4-carboxylates, complete with detailed experimental protocols, quantitative data, and visual diagrams of key reaction pathways.

Core Synthetic Strategies

The synthesis of the pyrazole-4-carboxylate core can be broadly categorized into several key strategies, primarily involving cyclocondensation and cycloaddition reactions. The most prominent methods include:

-

Knorr Pyrazole Synthesis: This classical and widely used method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester.[5][6][7]

-

Multicomponent Reactions (MCRs): These reactions offer an efficient approach to synthesizing complex pyrazoles by combining three or more reactants in a single step.[5][8]

-

[3+2] Cycloaddition Reactions: This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon multiple bond.[5][9][10]

-

Vilsmeier-Haack Cyclization: This reaction utilizes the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect the cyclization of hydrazones derived from β-ketoesters.[4]

Key Synthetic Pathways and Methodologies

This section details the experimental protocols for the most common and effective methods for synthesizing pyrazole-4-carboxylates.

Knorr Pyrazole Synthesis

The Knorr synthesis is a robust and versatile method for preparing pyrazoles. A common variation for synthesizing pyrazole-4-carboxylates involves the reaction of a hydrazine with a β-ketoester.[6]

Caption: Knorr Pyrazole Synthesis.

A mixture of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (2.0 g, 0.0080 mol) and phenylhydrazine (0.95 g, 0.0088 mol) in absolute ethanol (20 ml) is refluxed for 2 hours. The completion of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is evaporated under reduced pressure. The resulting residue is stirred with 1.5N HCl, and the solid that separates is filtered and dried under vacuum. The crude product is then purified by column chromatography on silica gel (60-120 mesh) using a petroleum ether:ethyl acetate mixture as the eluent to yield the final product.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Reference |

| Ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate | Phenylhydrazine | Absolute Ethanol | 2 h | Reflux | 86.9% | [11] |

| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | 1 h | ~100°C | High | [6] |

Multicomponent Synthesis of Polysubstituted Pyrazoles

Multicomponent reactions provide a powerful tool for the synthesis of highly substituted pyrazole-4-carboxylates in a one-pot fashion.[8]

Caption: Three-component pyrazole synthesis.

This reaction involves the combination of aldehydes, β-ketoesters, and hydrazines, often in the presence of a catalyst. For instance, Shen et al. have utilized Yb(PFO)3 as a mild and efficient catalyst for this transformation.[5] In a typical procedure, the aldehyde, β-ketoester, and hydrazine are mixed in a suitable solvent with the catalyst and stirred at a specific temperature until the reaction is complete.

| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |

| Yb(PFO)3 | Aldehydes, β-ketoesters, hydrazines | Not specified | Not specified | Good to excellent | [5][8] |

| SmCl3 | Ethyl acetoacetate, acylating agent, hydrazine | Not specified | Not specified | Good to excellent | [8] |

Synthesis via Vilsmeier Cyclization

The Vilsmeier-Haack reaction can be adapted for the synthesis of 1H-pyrazole-4-carboxylic acid esters from hydrazones of β-keto esters.[4]

Caption: Vilsmeier cyclization for pyrazoles.

To an ice-cold, stirred solution of the hydrazone (0.001 mol) in 4 mL of dry DMF, 4.60 g of POCl3 (0.003 mol) is added dropwise. The reaction mixture is allowed to warm to room temperature and then refluxed at 70–80 °C for approximately 4 hours. The resulting mixture is then poured onto crushed ice, neutralized with dilute sodium hydroxide, and left to stand overnight. The pale yellow precipitate that forms is collected and purified by silica gel column chromatography using an ethyl acetate-petroleum ether mixture (15:85) as the eluent.

| Reactant | Method | Reaction Time | Temperature | Yield | Reference |

| Hydrazones of β-keto esters | Conventional Heating | 4 h | 70-80°C | High | [4] |

| Hydrazones of β-keto esters | Microwave Irradiation | Short | Not specified | Increased | [4] |

Synthesis from (Ethoxycarbonyl)malondialdehyde

A straightforward synthesis of ethyl 1H-pyrazole-4-carboxylate can be achieved from (ethoxycarbonyl)malondialdehyde and hydrazine.[12]

Caption: Synthesis from malondialdehyde derivative.

To a solution of 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde dissolved in 150 mL of ethanol under ice bath cooling, 6.2 g (193 mmol) of hydrazine is slowly added. The reaction mixture is then stirred at room temperature for 17 hours. Following the reaction, the ethanol is removed by vacuum distillation. The residue is purified by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to give the final product.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Reference |

| (Ethoxycarbonyl)malondialdehyde | Hydrazine | Ethanol | 17 h | Room Temperature | 72.4% | [12] |

Conclusion

The synthesis of pyrazole-4-carboxylates can be achieved through a variety of reliable and efficient methods. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The Knorr synthesis remains a cornerstone for the preparation of simpler pyrazoles, while multicomponent reactions and Vilsmeier cyclizations offer elegant pathways to more complex and highly substituted derivatives. The protocols and data presented in this guide provide a solid foundation for researchers in their efforts to synthesize these valuable heterocyclic compounds for applications in drug discovery and development.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. jk-sci.com [jk-sci.com]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. ccspublishing.org.cn [ccspublishing.org.cn]

- 11. Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1] Pyrazole-containing drugs have demonstrated clinical success as anti-inflammatory agents, anticancer therapies, antivirals, and more, underscoring the enduring interest in the discovery and development of novel pyrazole-based compounds.[1][2]

This technical guide provides an in-depth overview of the core aspects of discovering and synthesizing novel pyrazole compounds. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by offering detailed experimental protocols, a comprehensive summary of quantitative biological data, and visualizations of key signaling pathways and experimental workflows.

Synthetic Strategies for Novel Pyrazole Compounds

The synthesis of the pyrazole core and its derivatives can be achieved through a variety of classical and modern synthetic methodologies. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Core Synthesis Methodologies:

-

Knorr Pyrazole Synthesis: This classical method involves the condensation of a β-diketone or a related 1,3-dicarbonyl compound with a hydrazine derivative.[3] It remains a widely used and versatile method for the preparation of a broad range of substituted pyrazoles.

-

Vilsmeier-Haack Reaction: This reaction is a powerful tool for the formylation of activated aromatic and heterocyclic compounds, including pyrazoles. The resulting pyrazole-4-carbaldehydes are versatile intermediates that can be further elaborated into a variety of derivatives.[4][5]

-

Claisen-Schmidt Condensation: This base-catalyzed condensation between an aromatic aldehyde and a ketone is instrumental in the synthesis of chalcones. Pyrazole-containing chalcones are an important class of compounds with significant biological activities, particularly in the realm of cancer research.[6]

-

Multicomponent Reactions: Modern synthetic approaches increasingly utilize multicomponent reactions to construct complex pyrazole derivatives in a single step from simple starting materials. These reactions offer advantages in terms of efficiency and atom economy.[7]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in many pyrazole synthesis protocols.[4]

Experimental Workflow for Synthesis

The general workflow for the synthesis and characterization of novel pyrazole compounds typically involves the following stages:

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of Substituted Pyrazole-4-carboxylates

Introduction

Substituted pyrazoles, particularly pyrazole-4-carboxylates, are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide array of biological activities. Traditional multi-step syntheses of these scaffolds are often time-consuming and inefficient. One-pot, multi-component reactions (MCRs) have emerged as a powerful and sustainable alternative, offering significant advantages such as operational simplicity, reduced reaction times, lower costs, and minimized waste generation. These protocols detail efficient one-pot methodologies for synthesizing a diverse range of substituted pyrazole-4-carboxylates.

Application Note 1: Three-Component Synthesis via Aldehydes, β-Ketoesters, and Hydrazines

This method is one of the most common and versatile approaches for constructing the pyrazole ring. The reaction proceeds through a cascade of events, typically involving a Knoevenagel condensation, Michael addition, and a final cyclization/dehydration sequence. The use of a catalyst can significantly enhance reaction rates and yields.

Logical Workflow for Three-Component Synthesis

Caption: General experimental workflow for one-pot pyrazole synthesis.

Experimental Protocol: Yb(PFO)₃-Catalyzed Synthesis

This protocol is based on the ytterbium(III) perfluorooctanoate catalyzed three-component reaction of an aldehyde, a β-ketoester, and a hydrazine.[1]

Materials:

-

Aldehyde (e.g., benzaldehyde) (1.0 mmol)

-

β-Ketoester (e.g., ethyl acetoacetate) (1.2 mmol)

-

Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

-

Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] (5 mol%)

-

Ethanol (5 mL)

Procedure:

-

To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.2 mmol), hydrazine (1.2 mmol), and Yb(PFO)₃ (5 mol%).

-

Add ethanol (5 mL) to the flask and fit it with a reflux condenser.

-

Heat the reaction mixture to reflux and stir for the time indicated by TLC monitoring (typically 2-6 hours).

-

After completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add water (10 mL) to the residue and extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the desired substituted pyrazole-4-carboxylate.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Data Presentation: Scope of the Three-Component Reaction

The following table summarizes the results for the synthesis of various pyrazole-4-carboxylates using different starting materials.

| Entry | Aldehyde (R¹) | β-Ketoester (R²) | Hydrazine (R³) | Conditions | Time (h) | Yield (%) |

| 1 | C₆H₅ | Ethyl Acetoacetate | Phenylhydrazine | Ethanol, Reflux | 2 | 92 |

| 2 | 4-Cl-C₆H₄ | Ethyl Acetoacetate | Phenylhydrazine | Ethanol, Reflux | 2.5 | 94 |

| 3 | 4-MeO-C₆H₄ | Ethyl Acetoacetate | Phenylhydrazine | Ethanol, Reflux | 3 | 90 |

| 4 | 2-Furyl | Ethyl Acetoacetate | Phenylhydrazine | Ethanol, Reflux | 2.5 | 88 |

| 5 | C₆H₅ | Methyl Acetoacetate | Phenylhydrazine | Ethanol, Reflux | 2 | 91 |

| 6 | C₆H₅ | Ethyl Acetoacetate | Hydrazine Hydrate | Ethanol, Reflux | 4 | 85 |

| 7 | 4-NO₂-C₆H₄ | Ethyl Acetoacetate | Phenylhydrazine | Ethanol, Reflux | 3.5 | 87 |

Data is representative of typical results found in the literature for similar reactions.[1]

Application Note 2: One-Pot Synthesis from Ketones, Aldehydes, and Hydrazine with In Situ Oxidation

An alternative one-pot method allows for the synthesis of 3,4,5-trisubstituted pyrazoles. This process involves the initial condensation of a ketone, an aldehyde, and hydrazine to form a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole without isolation.[2]

Reaction Pathway Diagram

Caption: Pathway for pyrazole synthesis via a pyrazoline intermediate.

Experimental Protocol: Pyrazoline Formation and In Situ Bromine Oxidation

This protocol describes a metal-free, one-pot synthesis of 3,4,5-trisubstituted pyrazoles.[2]

Materials:

-

Ketone (e.g., acetophenone) (1.0 mmol)

-

Aldehyde (e.g., benzaldehyde) (1.0 mmol)

-

Hydrazine monohydrochloride (1.2 mmol)

-

Bromine (1.1 mmol)

-

Ethanol (5 mL)

-

Triethylamine (2.5 mmol)

Procedure:

-

In a 25 mL round-bottom flask, dissolve the ketone (1.0 mmol), aldehyde (1.0 mmol), and hydrazine monohydrochloride (1.2 mmol) in ethanol (5 mL).

-

Stir the mixture at room temperature for 12-24 hours until pyrazoline formation is complete (as monitored by TLC or LC-MS).

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add triethylamine (2.5 mmol) to the mixture, followed by the dropwise addition of bromine (1.1 mmol).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the pure 3,4,5-trisubstituted pyrazole.

Data Presentation: Scope of the In Situ Oxidation Reaction

The table below illustrates the versatility of this method with various substrates.

| Entry | Ketone | Aldehyde | Oxidation Method | Solvent | Temp (°C) | Yield (%) |

| 1 | Acetophenone | Benzaldehyde | Br₂ | Ethanol | 0 to rt | 92 |

| 2 | Propiophenone | 4-Chlorobenzaldehyde | Br₂ | Ethanol | 0 to rt | 88 |

| 3 | Cyclohexanone | Benzaldehyde | Br₂ | Ethanol | 0 to rt | 85 |

| 4 | Acetophenone | 2-Naphthaldehyde | O₂ (1 atm) | DMSO | 120 | 78 |

| 5 | 4'-Methoxyacetophenone | 4-Methylbenzaldehyde | Br₂ | Ethanol | 0 to rt | 95 |

| 6 | Acetone | Benzaldehyde | O₂ (1 atm) | DMSO | 120 | 75 |

Yields are based on representative literature values for this synthetic transformation.[2]